molecular formula C11H14Cl2N2 B13477128 1-(6-Methylquinolin-8-yl)methanaminedihydrochloride

1-(6-Methylquinolin-8-yl)methanaminedihydrochloride

Cat. No.: B13477128
M. Wt: 245.14 g/mol
InChI Key: VZRYNPYZYITNLW-UHFFFAOYSA-N
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Description

1-(6-Methylquinolin-8-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylquinolin-8-yl)methanaminedihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylquinoline.

    Formylation: The 6-methylquinoline is subjected to formylation to introduce a formyl group at the 8-position, resulting in 6-methylquinoline-8-carbaldehyde.

    Reductive Amination: The 6-methylquinoline-8-carbaldehyde is then reacted with methylamine under reductive amination conditions to form 1-(6-methylquinolin-8-yl)methanamine.

    Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Controlled to maximize yield.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

    Safety Measures: Proper handling and disposal of reagents and by-products to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylquinolin-8-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(6-Methylquinolin-8-yl)methanaminedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial activities.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylquinolin-8-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylquinolin-4-yl)methanamine dihydrochloride
  • (Quinolin-4-yl)methanamine dihydrochloride
  • 1-[(1S,9aR)-Octahydro-2H-quinolizin-1-yl]methanamine dihydrochloride

Uniqueness

1-(6-Methylquinolin-8-yl)methanaminedihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(6-Methylquinolin-8-yl)methanaminedihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

  • CAS Number : 2913279-00-0
  • Molecular Formula : C₁₁H₁₃Cl₂N₂
  • Molecular Weight : 232.14 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways related to cell growth and apoptosis.

Biological Activities

This compound has demonstrated a range of biological activities:

  • Antitumor Activity : Studies indicate that this compound can inhibit the proliferation of cancer cells in vitro, suggesting potential use in cancer therapy.
  • Antimicrobial Properties : Preliminary research has shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive bacteria
NeuroprotectiveReduction of oxidative stress in neurons

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

  • Case Study on Antitumor Effects :
    • A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell growth. The mechanism was linked to apoptosis induction through caspase activation.
  • Case Study on Antimicrobial Activity :
    • In vitro tests against Staphylococcus aureus showed that the compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
  • Case Study on Neuroprotection :
    • Research involving primary neuronal cultures indicated that the compound reduced cell death caused by oxidative agents. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

(6-methylquinolin-8-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c1-8-5-9-3-2-4-13-11(9)10(6-8)7-12;;/h2-6H,7,12H2,1H3;2*1H

InChI Key

VZRYNPYZYITNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl

Origin of Product

United States

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